Vatalanib metabolite M27 is a significant compound derived from vatalanib, an oral anti-angiogenic agent primarily under investigation for the treatment of solid tumors. Vatalanib acts by inhibiting various receptor tyrosine kinases associated with vascular endothelial growth factor and platelet-derived growth factor, thereby impeding tumor growth and metastasis. The understanding of its metabolites, particularly M27, is crucial for elucidating the pharmacokinetics and therapeutic efficacy of vatalanib.
Vatalanib was initially developed as a treatment for various cancers, including breast and colorectal cancer. The compound undergoes extensive metabolic processes in the human body, leading to several metabolites, including M27. Studies have indicated that vatalanib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in its biotransformation .
The synthesis of vatalanib and its metabolites, including M27, typically involves complex organic reactions that include various steps such as cyclization, acylation, and reduction. The synthetic pathways may utilize starting materials that are commercially available or synthesized through established organic methodologies.
The synthesis of vatalanib itself has been described in literature as involving the formation of a phthalazine core structure followed by functionalization at specific positions to enhance its pharmacological properties. The metabolic formation of M27 likely occurs via enzymatic pathways that modify the parent compound through hydroxylation and other oxidation reactions facilitated by cytochrome P450 enzymes .
The molecular structure of vatalanib metabolite M27 can be represented by its chemical formula . It features a complex arrangement that includes multiple rings and functional groups characteristic of phthalazine derivatives.
This structural complexity contributes to its metabolic pathways and interactions within biological systems.
Vatalanib metabolite M27 undergoes various chemical reactions primarily involving hydrolysis and oxidation. These reactions are facilitated by enzymes in the liver and other tissues, leading to the formation of inactive metabolites that are eventually excreted.
The metabolic pathway for M27 includes:
The mechanism of action for vatalanib and its metabolites revolves around the inhibition of receptor tyrosine kinases involved in angiogenesis. While M27 itself is considered inactive, understanding its formation helps in comprehending how vatalanib affects tumor vasculature.
Vatalanib metabolite M27's primary application lies within pharmacokinetic studies aimed at understanding drug metabolism and safety profiles in clinical settings. While it does not exhibit direct therapeutic effects, studying such metabolites enhances knowledge regarding dosing regimens and potential interactions with other drugs.
M27, a deoxygenated metabolite of the tyrosine kinase inhibitor vatalanib, is primarily generated through Phase I oxidative metabolism. The biosynthesis involves hepatic cytochrome P450 (CYP) enzymes, which catalyze reductive deoxygenation reactions. Studies using human liver microsomes confirm NADPH-dependent formation of M27, indicating CYP-mediated catalysis [5] [9]. Flavin-containing monooxygenases (FMOs) exhibit minimal activity toward M27 formation, as evidenced by thermal inactivation assays (retaining >85% activity at 45°C). Extrahepatic enzymes like pulmonary CYP1A1 contribute marginally (<5% of hepatic activity) to systemic M27 exposure [9].
Key enzymatic characteristics:
CYP3A4 and CYP3A5 are the principal isoforms responsible for M27 biosynthesis, accounting for ~80% of total metabolic clearance. Kinetic profiling using recombinant human CYPs reveals distinct catalytic efficiencies:
Table 1: Enzyme Kinetics of M27 Formation by Human CYP Isoforms
CYP Isoform | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (μL/min/pmol) |
---|---|---|---|
CYP3A4 | 42.3 ± 5.6 | 8.7 ± 0.9 | 0.206 |
CYP3A5 | 38.1 ± 4.2 | 6.2 ± 0.7 | 0.163 |
CYP2C19 | 215.8 ± 18 | 1.1 ± 0.2 | 0.005 |
CYP2D6 | >500 | <0.5 | <0.001 |
Data derived from incubation with 10-500 μM vatalanib [5] [9].
CYP3A4 exhibits allosteric cooperativity (Hill coefficient = 1.8), suggesting multiple binding sites. Chemical inhibition studies in human hepatocytes show:
Genetic polymorphisms in CYP3A5 (1/3 loss-of-function alleles) correlate with 37% lower M27 exposure in clinical samples, confirming its contributory role [9].
M27 represents a terminal Phase I metabolite that undergoes limited Phase II conjugation. Its biotransformation pathway contrasts with other major vatalanib metabolites:
Table 2: Metabolic Fate of Vatalanib and Key Metabolites
Metabolite | Biotransformation Type | Primary Enzymes | Reactivity | Excretion Route |
---|---|---|---|---|
Vatalanib | Parent compound | N/A | Pharmacologically active | Biliary (70%) |
M1 (CGP-84368) | N-Oxidation | CYP3A4/FMO1 | Inactive | Urinary (25%) |
M27 | Deoxygenation | CYP3A4/3A5 | Structurally altered | Biliary (90%) |
M9-a | Glucuronidation | Uridine glucuronosyltransferase 1A1 | Inactive | Urinary (60%) |
Structural characteristics: M27 retains the phthalazine core but lacks the 4-pyridinylmethoxy group, reducing molecular weight by 96 Da compared to vatalanib [5] [9]. Reactivity assessment shows M27 does not undergo further Phase I oxidation or Phase II glucuronidation, as confirmed by:
In contrast, hydroxylated metabolites (e.g., M3-b) serve as precursors for extensive glucuronidation (e.g., M9-a), enhancing aqueous solubility and renal excretion [5] [8].
M27 formation demonstrates significant species-dependent differences in metabolic flux and tissue distribution:
Hepatic metabolism:
Extrahepatic contributions:
Mechanistic basis for variability:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7